Trospium chloride
Overview
Description
Trospium chloride is a quaternary ammonium compound used primarily as a muscarinic antagonist. It is commonly prescribed for the treatment of overactive bladder, characterized by symptoms such as urge incontinence and frequent urination . The compound works by relaxing the smooth muscle in the bladder, thereby reducing the urgency and frequency of urination .
Mechanism of Action
Target of Action
Trospium Chloride is an antimuscarinic agent . Its primary targets are the muscarinic receptors in cholinergically innervated organs . These receptors play a crucial role in the contraction of smooth muscles in organs like the bladder .
Mode of Action
This compound works by antagonizing the effect of acetylcholine on muscarinic receptors . This interaction results in a parasympatholytic action, which reduces the tonus of smooth muscle in the bladder . This means that it helps to relax the bladder muscles, reducing the frequency and urgency of urination .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the blocking of acetylcholine’s effect on muscarinic receptors . This leads to a reduction in the tonus of smooth muscle in the bladder . The downstream effects include a decrease in the symptoms of overactive bladder, such as frequent urination and loss of control over urination .
Pharmacokinetics
This compound is poorly metabolized in the liver, and its pharmacokinetic behavior is mainly determined by the parent compound . After oral administration, absorption of the hydrophilic this compound is slow and incomplete . The mean bioavailability is approximately 10% and decreases with concomitant food intake . The drug is minimally metabolized to spiroalcohol by hydrolysis and is 50% plasma protein bound . Urinary excretion of the parent compound plays a major role in the disposition of the drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of the smooth muscle in the bladder . This results in a reduction of symptoms associated with overactive bladder, such as frequent urination, urgency, and sometimes, loss of control over urination .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can impact its release and absorption . A biphasic extended-release system of this compound has been developed to provide controlled release of the drug up to 24 hours, improving patient compliance . Additionally, the drug’s bioavailability decreases with concomitant food intake .
Biochemical Analysis
Biochemical Properties
Trospium chloride displays higher affinity towards muscarinic receptors compared to nicotinic receptors at therapeutic concentrations . It antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs . Its parasympatholytic action reduces the tonus of smooth muscle in the bladder .
Cellular Effects
This compound is used to treat the symptoms of an overactive bladder, such as a frequent need to urinate or incontinence (loss of bladder control). It helps to relax the muscles in the bladder and reduce the daily episodes of incontinence . It works by causing the smooth muscle in the bladder to relax .
Molecular Mechanism
This compound antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs . Its parasympatholytic action reduces the tonus of smooth muscle in the bladder . This mechanism of action is how it exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
After oral administration, absorption of the hydrophilic this compound is slow and incomplete . Peak plasma concentrations of approximately 4 ng/mL are reached 4–5 hours after administration of a 20mg immediate-release preparation . The mean bioavailability is approximately 10% and decreases by concomitant food intake .
Metabolic Pathways
This compound is metabolized by ester hydrolysis and excreted by the kidneys through a combination of tubular secretion and glomerular filtration .
Transport and Distribution
This compound is a hydrophilic positively charged drug. Therefore, it has low permeability through biomembranes and requires drug transporters for distribution and excretion . In humans, the organic cation transporters OCT1 and OCT2 and the multidrug and toxin extrusion MATE1 and MATE2-K carriers showed this compound transport .
Subcellular Localization
Chemically, this compound is a quaternary ammonium cation which causes it to stay in periphery rather than crossing the blood–brain barrier . This suggests that this compound is localized in the peripheral tissues rather than in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trospium chloride involves the reaction of 3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride with various reagents under controlled conditions . The preparation process includes non-aqueous granulation, compression, seal coating, and semipermeable coating . The final product is often formulated into extended-release tablets to ensure controlled drug release over a 24-hour period .
Industrial Production Methods: In industrial settings, this compound is produced using a push-pull osmotic pump system. This involves creating a bi-layered tablet with immediate-release polymers in the pull layer and polyethylene oxide in the push layer . The tablet is then laser-drilled to create an orifice for drug release, ensuring a zero-order release profile over 24 hours .
Chemical Reactions Analysis
Types of Reactions: Trospium chloride undergoes various chemical reactions, including ester hydrolysis and substitution reactions .
Common Reagents and Conditions:
Ester Hydrolysis: This reaction involves the breakdown of ester bonds in the presence of water or hydroxide ions, resulting in the formation of alcohol and carboxylic acid.
Substitution Reactions: These reactions typically involve the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Major Products: The primary products formed from these reactions include spiroalcohol and other derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Trospium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tolterodine: Similar in function but differs in its pharmacokinetic profile and side effect spectrum.
Solifenacin: Known for its longer half-life and once-daily dosing regimen.
Uniqueness of Trospium Chloride: this compound stands out due to its minimal central nervous system side effects and its effective extended-release formulation, which provides consistent therapeutic effects over a 24-hour period .
Properties
CAS No. |
10405-02-4 |
---|---|
Molecular Formula |
C25H30ClNO3 |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
[(1S,5S)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m0./s1 |
InChI Key |
RVCSYOQWLPPAOA-VROPFNGYSA-M |
SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |
Isomeric SMILES |
C1CC[N+]2(C1)[C@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |
Appearance |
Solid powder |
Key on ui other cas no. |
10405-02-4 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
azoniaspiro compound XVII azoniaspiro(3 alpha-benziloyloxynortropane-8,1'- pyrrolidine) chloride Ceris Spasmex Spasmo-lyt Spasmo-Rhoival TC Spasmo-Urgenin Spasmo-Urgenin TC Spasmolyt Trospi trospium chloride Uraplex Uraton |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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